Ciglitazone, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

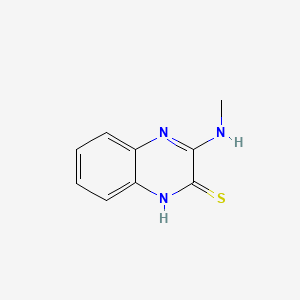

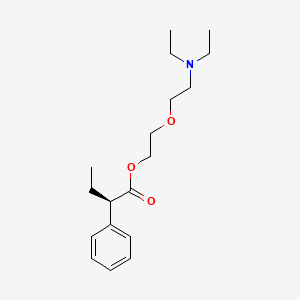

Ciglitazone, (S)- is a member of the thiazolidinedione class of compounds. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for this class. Although it was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .

Vorbereitungsmethoden

The synthesis of Ciglitazone involves several steps, starting with the preparation of the thiazolidinedione ring. The synthetic route typically includes the following steps:

Formation of the Thiazolidinedione Ring: This involves the reaction of a suitable amine with a thioester to form the thiazolidinedione core.

Substitution Reactions: The thiazolidinedione core is then subjected to substitution reactions to introduce the benzyl and methoxy groups.

Cyclization: The final step involves cyclization to form the complete Ciglitazone structure.

Analyse Chemischer Reaktionen

Ciglitazone undergoes several types of chemical reactions, including:

Oxidation: Ciglitazone can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the thiazolidinedione ring.

Substitution: Substitution reactions are used to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study the properties and reactions of thiazolidinediones.

Biology: Investigated for its effects on cellular differentiation and metabolism.

Medicine: Studied for its potential as an anti-diabetic agent and its effects on insulin sensitivity.

Industry: Explored for its potential use in developing new therapeutic agents

Wirkmechanismus

Ciglitazone exerts its effects by binding to the PPARγ ligand-binding domain with high affinity. This binding activates PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism. The activation of PPARγ leads to increased insulin sensitivity, enhanced adipogenesis, and decreased differentiation and angiogenesis in human umbilical vein endothelial cells .

Vergleich Mit ähnlichen Verbindungen

Ciglitazone is often compared with other thiazolidinediones, such as:

Pioglitazone: Another PPARγ agonist used as an anti-diabetic drug.

Rosiglitazone: Similar to pioglitazone, but with different safety profiles and regulatory status.

Troglitazone: The first thiazolidinedione to be marketed but was withdrawn due to hepatotoxicity.

Ciglitazone is unique in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other similar compounds .

Eigenschaften

CAS-Nummer |

96207-23-7 |

|---|---|

Molekularformel |

C18H23NO3S |

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

(5S)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m0/s1 |

InChI-Schlüssel |

YZFWTZACSRHJQD-HNNXBMFYSA-N |

Isomerische SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3 |

Kanonische SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)

![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)